Product packaging for Spiro[4.5]decane-3-sulfonyl chloride(Cat. No.:CAS No. 2503202-82-0)

Spiro[4.5]decane-3-sulfonyl chloride

Cat. No.: B2483823
CAS No.: 2503202-82-0
M. Wt: 236.75
InChI Key: BVHMHBKXEADAKU-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-3-sulfonyl chloride is a specialized chemical building block of significant interest in modern drug discovery and organic synthesis. This compound features a reactive sulfonyl chloride group attached to a spiro[4.5]decane scaffold, a saturated, three-dimensional framework that helps escape "flatland" in molecular design . The spiro[4.5]decane core consists of a cyclohexane ring connected to a cyclopentane ring via a common spiro carbon atom . Researchers primarily utilize this reagent to prepare novel spirocyclic sulfonamides and sultams (cyclic sulfonamides) via reactions with nucleophiles, particularly amines . The resulting compounds are advanced, sp3-enriched building blocks that mimic saturated nitrogen heterocycles like pyrrolidine but offer superior properties, including lower basicity, increased aqueous solubility, and enhanced metabolic stability . These spirocyclic derivatives are valuable in lead-oriented synthesis for creating compound libraries with three-dimensional architecture, which is a key goal in contemporary medicinal chemistry . The structural motif is explored for its potential in developing central nervous system (CNS) active agents, as seen in related 1,3-diazaspiro[4.5]decane derivatives studied for anticonvulsant activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClO2S B2483823 Spiro[4.5]decane-3-sulfonyl chloride CAS No. 2503202-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHMHBKXEADAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of Spiro 4.5 Decane 3 Sulfonyl Chloride

Transformations Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a versatile functional group known for its susceptibility to nucleophilic attack, making it a valuable precursor for a range of sulfur-containing compounds.

Formation of Sulfonamides and Other Sulfonyl Derivatives

The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. cbijournal.comlibretexts.org This transformation is central to the derivatization of spiro[4.5]decane-3-sulfonyl chloride. The general reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.comlibretexts.org

The reaction of this compound with a primary amine, for instance, would yield the corresponding N-substituted spiro[4.5]decane-3-sulfonamide. The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired product.

Amine ReactantProduct
Primary Amine (R-NH₂)N-R-Spiro[4.5]decane-3-sulfonamide
Secondary Amine (R₂NH)N,N-R₂-Spiro[4.5]decane-3-sulfonamide

Beyond amines, other nucleophiles can also react with the sulfonyl chloride moiety. For example, reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. eurjchem.comnih.gov Similarly, hydrolysis of the sulfonyl chloride group yields the corresponding sulfonic acid.

While not explicitly detailed for this compound in the retrieved literature, the principle of using sulfonyl chlorides as chemical linkers is a well-established concept in bioconjugation and medicinal chemistry. The sulfonyl chloride can react with a nucleophilic group on a biomolecule, such as the amine group of a lysine residue in a protein, to form a stable covalent bond. The spiro[4.5]decane core, in this context, could serve as a rigid spacer or a scaffold for the attachment of other functionalities.

Nucleophilic Substitution Reactions

The sulfur atom in this compound is highly electrophilic and serves as the primary site for nucleophilic attack. The general mechanism for nucleophilic substitution at a sulfonyl sulfur is a topic of extensive study. researchgate.net While the precise mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent, it generally proceeds through a bimolecular nucleophilic substitution (SN2-type) pathway.

In this mechanism, the incoming nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion then departs, resulting in the formation of the substituted product. The stereochemistry at the sulfur atom is typically inverted during this process. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can participate in these reactions, leading to a diverse range of spiro[4.5]decane derivatives.

Generation and Trapping of Episulfone α-Anions

A particularly interesting transformation of sulfonyl compounds is the Ramberg-Bäcklund reaction, which converts an α-halo sulfone into an alkene through the formation of an unstable episulfone (thiirane-1,1-dioxide) intermediate. wikipedia.orgorganic-chemistry.orgorganicreactions.org Although this reaction starts from an α-halo sulfone, this compound can be considered a precursor to the necessary substrate.

The hypothetical sequence would involve:

Reduction of the sulfonyl chloride to the corresponding spiro[4.5]decane-3-sulfone.

α-Halogenation of the resulting sulfone at one of the adjacent carbon atoms (C2 or C4) to yield an α-halo sulfone.

Base-induced formation of the episulfone α-anion . A strong base would deprotonate the carbon α to the sulfonyl group, and the resulting carbanion would undergo an intramolecular nucleophilic substitution to displace the halide, forming a transient three-membered episulfone ring.

The episulfone intermediate formed in the Ramberg-Bäcklund reaction is thermally unstable and readily extrudes sulfur dioxide (SO₂) in a cheletropic elimination. wikipedia.orgchem-station.com This step results in the formation of a new carbon-carbon double bond. In the case of a derivative of spiro[4.5]decane-3-sulfone, this would lead to the formation of spiro[4.5]dec-2-ene. clockss.orgniscpr.res.in This reaction provides a synthetic route to introduce unsaturation into the five-membered ring of the spiro[4.5]decane system. The exact position of the double bond would depend on the position of the initial halogenation. organicreactions.org

Modifications and Functionalization of the Spiro[4.5]decane Core

While the sulfonyl chloride group is the most reactive site in this compound, the spirocyclic core itself can also be a target for functionalization, although this would typically require subsequent reactions after transformation of the sulfonyl chloride. The spiro[4.5]decane framework is a common motif in natural products and bioactive molecules, and various methods for its synthesis and modification have been developed. nih.govmdpi.comresearchgate.net

Strategic Functional Group Interconversions on Spiro[4.5]decane Scaffolds

The sulfonyl chloride moiety in this compound is an excellent leaving group, making it amenable to a range of nucleophilic substitution reactions. This reactivity allows for its conversion into other important functional groups, thereby diversifying the molecular architecture for various applications.

One of the most common transformations is the conversion of the sulfonyl chloride to a sulfonamide. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. The reaction proceeds readily and can be performed with a diverse range of amines to generate a library of N-substituted spiro[4.5]decane-3-sulfonamides.

Another key interconversion is the reduction of the sulfonyl chloride to the corresponding sulfinamide or thiol. While direct reduction can be challenging, multi-step procedures involving intermediate sulfinamides have been developed. For instance, an in situ reduction of a sulfonyl chloride followed by reaction with an amine can yield a sulfinamide nih.gov.

Furthermore, the sulfonyl chloride can be converted to sulfonate esters through reaction with alcohols. These esters themselves can be valuable intermediates for further synthetic manipulations. The table below summarizes some of the key functional group interconversions possible from a sulfonyl chloride moiety.

Starting Functional GroupReagent(s)Resulting Functional GroupReference
Sulfonyl ChloridePrimary/Secondary AmineSulfonamide libretexts.org
Sulfonyl ChlorideAlcoholSulfonate Ester researchgate.net
Sulfonyl ChlorideReducing agent, then AmineSulfinamide nih.gov

These interconversions highlight the utility of this compound as a precursor for a variety of other functionally diverse spirocyclic compounds.

Introduction of Heteroatoms and Heterocyclic Moieties onto the Spirocyclic System

The electrophilic nature of the sulfonyl chloride group provides a direct avenue for the introduction of various heteroatoms, such as nitrogen, oxygen, and sulfur, onto the spiro[4.5]decane framework. This is typically achieved through reactions with appropriate nucleophiles.

As mentioned previously, reaction with amines or ammonia leads to the formation of sulfonamides, incorporating a nitrogen atom. Similarly, reaction with alcohols or phenols introduces an oxygen-linked substituent via a sulfonate ester bridge. Thiol nucleophiles can also be employed to introduce sulfur-containing moieties.

Beyond the introduction of single heteroatoms, the sulfonyl chloride functionality can be utilized in the construction of heterocyclic rings fused or attached to the spiro[4.5]decane core. For instance, reaction with bidentate nucleophiles can lead to the formation of cyclic sulfonamides or other sulfur-containing heterocycles. While specific examples starting from this compound are not prevalent in the literature, the reaction of other sulfonyl chlorides with bidentate nucleophiles, such as 2-aminopyridines or 2-aminothiazoles, to form fused heterocyclic systems is a known strategy mdpi.com. This approach could theoretically be applied to generate novel spiro-heterocyclic systems.

The following table illustrates representative examples of reactions that introduce heteroatoms or form heterocyclic rings from sulfonyl chlorides.

ReagentProduct TypePotential Application
2-AminopyridinePyrido-thiadiazine derivativeBioactive scaffold
2-AminothiazoleThiazino-thiadiazine derivativeBioactive scaffold
Hydrazine derivativesCyclic sulfonamide (Sultam)Pharmaceutical intermediate

The construction of such spiro-heterocyclic systems is of considerable interest due to the prevalence of these motifs in biologically active natural products and pharmaceuticals mdpi.combeilstein-journals.org.

Selective Chemical Derivatization Pathways

Selective derivatization of this compound can be achieved by carefully choosing reaction conditions and nucleophiles. The primary site of reactivity is the sulfonyl chloride group itself. However, the spiro[4.5]decane framework may possess other reactive sites, and achieving selectivity is crucial for controlled synthesis.

In the absence of other highly reactive functional groups on the spirocyclic core, reactions will predominantly occur at the sulfonyl chloride. For instance, in reactions with nucleophiles like amines or alcohols, the sulfonyl chloride will be the exclusive site of attack under standard conditions.

If the spiro[4.5]decane scaffold contains other functional groups, such as double bonds or carbonyl groups, chemoselectivity becomes a key consideration. The reactivity of the sulfonyl chloride can be modulated to favor reaction at that site. For example, the use of mild reaction conditions can often prevent unwanted side reactions at other potentially reactive positions on the spirocyclic ring system.

The development of selective derivatization pathways is essential for the synthesis of complex spiro[4.5]decane derivatives with well-defined structures and functionalities.

Elucidation of Reaction Mechanisms

The reactions of sulfonyl chlorides, including by extension this compound, with nucleophiles are generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. Two primary mechanistic pathways are considered: a concerted SN2-type mechanism and a stepwise addition-elimination mechanism researchgate.netmdpi.commdpi.com.

In the concerted SN2 mechanism, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, synchronous step. This pathway proceeds through a trigonal bipyramidal transition state.

Alternatively, the reaction can proceed via a stepwise addition-elimination mechanism. In this pathway, the nucleophile first adds to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then eliminates the chloride ion in a subsequent step to yield the final product.

The operative mechanism can be influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride itself. For many arenesulfonyl chlorides, the SN2-type mechanism is often favored researchgate.net. However, the presence of bulky ortho-substituents on an arenesulfonyl chloride has been shown to accelerate the reaction, a counterintuitive finding that has been explained by the relief of steric strain in the transition state mdpi.commdpi.com. While this compound is an alkanesulfonyl chloride, the steric environment around the sulfonyl group on the spirocyclic ring could similarly influence the reaction mechanism and rates.

Further mechanistic studies, potentially involving kinetic experiments and computational modeling, would be necessary to definitively elucidate the preferred reaction pathway for this compound with various nucleophiles.

Stereochemical Aspects in the Synthesis and Transformations of Spiro 4.5 Decane 3 Sulfonyl Chloride Scaffolds

Diastereoselective Control in Spiro[4.5]decane Construction

The construction of the spiro[4.5]decane framework often generates multiple stereocenters, making diastereoselective control a paramount concern for synthetic chemists. The relative orientation of substituents on the fused ring system significantly influences the biological activity and physical properties of the resulting molecules. Various synthetic strategies have been developed to achieve high levels of diastereoselectivity in the formation of these complex structures.

One notable approach involves the use of synergistic photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method has demonstrated excellent diastereoselectivity, with ratios up to 99:1. mdpi.comresearchgate.net The reaction proceeds under mild, metal-free conditions, highlighting its alignment with green chemistry principles. mdpi.comresearchgate.net The versatility of this method allows for the synthesis of various spirocyclic compounds, including [4.4], [4.5], and [4.6] systems, by modifying the substrates. researchgate.net

Another powerful strategy for achieving diastereoselective control is the Claisen rearrangement. This pericyclic reaction has been successfully employed in the synthesis of multi-functionalized spiro[4.5]decanes as single diastereomers in excellent yields. nih.gov For instance, the total synthesis of the sesquiterpenes gleenol (B1239691) and axenol utilized a key Claisen rearrangement to construct the spiro[4.5]decane core with high stereocontrol. nih.govresearchgate.net The rearrangement of a sterically congested dihydropyran, bearing the necessary substituents with the correct stereochemistry, afforded the fully functionalized spiro[4.5]decane in a single step. researchgate.net

The following table summarizes key research findings on diastereoselective control in the synthesis of spiro[4.5]decane derivatives.

Reaction TypeKey Reagents/CatalystsDiastereomeric Ratio (d.r.)Reference
[3+2] CycloadditionPhotocatalysis and organic phosphoric acid catalysisUp to 99:1 mdpi.comresearchgate.net
Claisen RearrangementSterically congested dihydropyranSingle diastereomer nih.govresearchgate.net

The choice of catalytic ligands plays a pivotal role in directing the stereochemical outcome of reactions that form spiro[4.5]decane scaffolds. Chiral ligands, in particular, can create a chiral environment around the reacting species, influencing the transition state energies and favoring the formation of one diastereomer over others.

In the context of the aforementioned [3+2] cycloaddition, BINOL-derived phosphoric acid was used as a catalyst. mdpi.com While the primary focus of this study was on diastereoselectivity, the use of a chiral catalyst opens the door for enantioselective control as well. Computational studies on related systems have shown that the design of chiral spiro ligands, such as those with a spiro[4.5]decane skeleton, can be optimized for specific catalytic applications. researchgate.net For instance, density functional theory (DFT) calculations have been used to determine the most suitable ring sizes for spiro skeletons in ligands to achieve desired geometric parameters, which in turn can influence diastereoselectivity. researchgate.net

Palladium-catalyzed reactions are also prominent in the synthesis of spiro[4.5]decane derivatives. In these reactions, the nature of the phosphine (B1218219) ligands attached to the palladium center can significantly impact the diastereoselectivity. For example, in the one-step synthesis of diazaspiro[4.5]decanes, the use of Pd(OAc)₂-PPh₃ as a catalytic system led to the formation of three new carbon-carbon bonds with high regioselectivity, which is intrinsically linked to the resulting stereochemistry. nih.gov

Enantioselective Methodologies for Spiro[4.5]decane Systems

The synthesis of enantiomerically pure spiro[4.5]decane derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. The development of enantioselective methodologies for constructing these spirocyclic systems has been a major focus of research in organic synthesis. rsc.org

Chiral catalysis is a powerful tool for the enantioselective synthesis of spiro compounds. rsc.orgnih.gov Organocatalysis and transition-metal catalysis are two prominent approaches that have been successfully applied to the synthesis of chiral spirocyclic molecules. nih.gov The combination of these two catalytic modes, known as synergistic catalysis, has emerged as a particularly effective strategy. nih.gov

For instance, an SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones has been developed to provide access to a range of enantioenriched spirocyclic 1,3-diketones in moderate to high yields and enantioselectivities. rsc.org This methodology demonstrates the potential of organo-cation catalysis in enantioselective transformations. rsc.org

In another example, the cooperative action of photocatalysis and organocatalysis using a BINOL-derived phosphoric acid catalyst enabled the synthesis of highly diastereoselective 2-amino-spiro[4.5]decane-6-ones. mdpi.com The use of a chiral catalyst in this reaction lays the groundwork for achieving enantioselectivity, which is a critical next step in the development of this methodology.

The table below highlights examples of chiral catalysis in the synthesis of spiro compounds.

Catalysis TypeCatalyst/LigandProduct TypeEnantiomeric Excess (ee)Reference
Organo-cation CatalysisSPA-triazolium bromideSpirocyclic 1,3-diketonesModerate to high rsc.org
Synergistic CatalysisBINOL-derived phosphoric acid2-amino-spiro[4.5]decane-6-onesN/A (focus on diastereoselectivity) mdpi.com

In cases where a racemic or diastereomeric mixture of spiro[4.5]decane derivatives is obtained, enantioselective resolution techniques can be employed to separate the individual stereoisomers. Chiral stationary phase high-performance liquid chromatography (CSP-HPLC) is a widely used method for this purpose. nih.govmdpi.com This technique allows for the isolation of single enantiomers with high purity. nih.gov

Once the enantiomers are separated, the assignment of their absolute configuration is a crucial step. This is often achieved through a combination of experimental techniques and computational methods. X-ray crystallography is a definitive method for determining the absolute configuration of a crystalline compound. mdpi.comnih.gov In the absence of suitable crystals, chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be used. weizmann.ac.ilmdpi.com The experimental spectra are then compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) to assign the absolute configuration. nih.govmdpi.com

Structural Characterization and Stereochemical Assignment

The unambiguous determination of the three-dimensional structure of spiro[4.5]decane derivatives, including the relative and absolute stereochemistry, is essential for understanding their chemical and biological properties. A combination of spectroscopic techniques and computational methods is typically employed for this purpose. numberanalytics.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. jchps.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the local environment of protons and carbons. mdpi.comnumberanalytics.com For spiro[4.5]decane systems, Nuclear Overhauser Effect (NOE) experiments are particularly valuable for determining the relative stereochemistry by identifying protons that are close in space.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. numberanalytics.comjchps.com Infrared (IR) spectroscopy helps in the identification of functional groups present in the molecule. numberanalytics.comjchps.com

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.comweizmann.ac.il The synergy of NMR, computation, and X-ray crystallography often provides a powerful approach to solving complex structural problems. nih.gov

The following table summarizes the application of advanced spectroscopic techniques in the structural characterization of spiro compounds.

TechniqueInformation ObtainedReference
NMR SpectroscopyConnectivity, relative stereochemistry mdpi.comnumberanalytics.comjchps.com
Mass SpectrometryMolecular weight, elemental composition numberanalytics.comjchps.com
IR SpectroscopyFunctional groups numberanalytics.comjchps.com
X-ray CrystallographyAbsolute configuration, bond lengths, bond angles mdpi.comweizmann.ac.il
Electronic Circular Dichroism (ECD)Absolute configuration (in combination with TD-DFT) weizmann.ac.il
Vibrational Circular Dichroism (VCD)Absolute configuration (in combination with TD-DFT) mdpi.com

X-ray Crystallography for Solid-State Structure Confirmation

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallographic data for Spiro[4.5]decane-3-sulfonyl chloride. However, this search did not yield any publicly available crystal structure for this specific compound.

In the absence of specific data for this compound, it is pertinent to discuss the general application and significance of X-ray crystallography in the context of related spirocyclic compounds. When a suitable single crystal of a compound is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined.

For a molecule like this compound, a crystallographic study would confirm:

The spirocyclic nature of the carbon skeleton.

The relative stereochemistry of the sulfonyl chloride group in relation to the spiro center and any other stereocenters.

The conformation of the cyclopentane (B165970) and cyclohexane (B81311) rings (e.g., envelope, chair, boat).

Precise measurements of bond lengths and angles, which can provide insights into steric strain and electronic effects within the molecule.

While no specific crystallographic data table can be presented for the title compound, the following table illustrates the type of information that would be obtained from such an analysis of a related small organic molecule.

Illustrative Data Table for a Hypothetical Crystallographic Analysis

Parameter Value
Chemical Formula C₁₀H₁₇ClO₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]
Z 4

Note: The data in this table is hypothetical and serves only to illustrate the parameters obtained from an X-ray crystallographic study. No experimental data for this compound is currently available.

The confirmation of the solid-state structure through X-ray crystallography is a critical step in the characterization of novel spirocyclic compounds, providing a solid foundation for understanding their chemical reactivity and stereochemical properties.

Computational Chemistry Approaches to Spiro 4.5 Decane 3 Sulfonyl Chloride Systems

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are at the forefront of computational investigations into chemical reactivity. These methods allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates to elucidate reaction mechanisms.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. For reactions involving sulfonyl chlorides, such as nucleophilic substitution or electrophilic additions, DFT calculations can map out the entire reaction pathway. For instance, in the context of sulfonation reactions, DFT has been instrumental in demonstrating that the mechanism can be concerted and may not involve a traditional Wheland intermediate, especially in nonpolar media acs.org. Electronic structure computations at levels like M06-2X/6-311+G(2d,2p) can be employed to calculate the activation energies for various proposed pathways, thereby identifying the most energetically favorable route acs.org.

In a hypothetical DFT study on the solvolysis of Spiro[4.5]decane-3-sulfonyl chloride, one could model the interaction with solvent molecules to determine whether the reaction proceeds through an SN2-like mechanism, which is common for many sulfonyl chlorides. Calculations could reveal the structure of the transition state, showing the degree of bond formation and bond breaking. Recent computational studies on similar systems suggest that most sulfonyl chlorides solvolyze with minimal development of cationic character, supporting a bimolecular pathway mdpi.com.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction of this compound

Proposed PathwayTransition State GeometryCalculated Activation Energy (kcal/mol)
Concerted SN2Trigonal bipyramidal sulfur center15.2
Stepwise (Addition-Elimination)Pentacoordinate intermediate22.5
Solvolysis with explicit solventSolvent-coordinated transition state18.7

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

The spirocyclic and chiral nature of this compound introduces the possibility of regioselective and diastereoselective reactions. Computational methods are particularly adept at predicting these outcomes. By calculating the energies of all possible transition states leading to different regioisomers or diastereomers, the most likely product can be identified as the one formed via the lowest energy barrier.

For electrophilic aromatic substitution reactions on heterocyclic compounds, it has been shown that predicted 13C and/or 1H chemical shifts can correlate with the regiochemical outcome in a majority of cases nih.gov. While the spiro[4.5]decane moiety is aliphatic, similar principles of using calculated properties to predict reactivity at different sites can be applied. For example, in a reaction where a nucleophile could attack either the sulfur atom or a carbon on the spirocyclic backbone, DFT calculations of the activation energies for both pathways would predict the regioselectivity. Furthermore, the diastereoselectivity of reactions involving the chiral center at the spiro junction can be assessed by comparing the transition state energies for attack from the two different diastereotopic faces.

Theoretical Investigations of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is intrinsically linked to its reactivity. Theoretical investigations can provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's chemical behavior.

Methods such as Natural Bond Orbital (NBO) analysis can be used to understand the electronic structure of the sulfonyl chloride group in this compound. Computational studies on various sulfonyl derivatives have indicated that the bonding within the sulfonyl group is highly polarized, with significant contributions from hyperconjugative interactions researchgate.net. These studies challenge the older model of d-orbital participation in bonding researchgate.net.

Analyzing the electron density distribution in the ground state can reveal sites susceptible to nucleophilic or electrophilic attack. For this compound, the sulfur atom is expected to be highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This can be quantified by calculating atomic partial charges.

Furthermore, the analysis of the electronic structure of transition states is crucial. For instance, in a nucleophilic substitution reaction, the charge distribution in the transition state can provide insights into the reaction mechanism. A significant buildup of negative charge on the incoming nucleophile and the leaving group in the transition state would be characteristic of an SN2-type process.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
Mulliken Partial Charge on Sulfur+1.25
Mulliken Partial Charge on Chlorine-0.45
Dipole Moment (Debye)3.8 D
HOMO Energy (eV)-8.2 eV
LUMO Energy (eV)-1.5 eV

Note: The data in this table is hypothetical and based on general trends for sulfonyl chlorides.

In Silico Modeling for Rational Synthetic Strategy Development

The insights gained from computational studies can be directly applied to the development of more efficient and selective synthetic strategies. By understanding the factors that control reactivity and selectivity, chemists can choose reaction conditions that favor the formation of the desired product.

For instance, if computational models predict that a particular reaction involving this compound is likely to suffer from poor regioselectivity, this information can prompt the synthetic chemist to employ a directing group or a different catalyst to control the outcome. In silico modeling can also be used to design novel spirocyclic compounds with desired properties. High-throughput synthesis and computational techniques are enabling faster optimization studies in the development of spirocyclic compounds for applications in drug discovery nih.gov. The design and synthesis of novel spirocyclic scaffolds are seen as a way to explore new chemical spaces with high potential for pharmaceutical research nih.gov.

By simulating the reaction under different conditions (e.g., with different solvents or catalysts), computational chemistry can help to identify the optimal conditions for a particular transformation, thereby reducing the need for extensive experimental screening. This synergy between computational prediction and experimental validation is a hallmark of modern chemical synthesis.

Research Applications and Emerging Directions in Spiro 4.5 Decane 3 Sulfonyl Chloride Chemistry

Development of Novel Synthetic Building Blocks for Complex Molecule Construction

Spiro[4.5]decane-3-sulfonyl chloride serves as an exemplary starting point for the development of novel synthetic building blocks. The spirocyclic core imparts conformational rigidity and a distinct three-dimensional geometry, while the sulfonyl chloride functional group acts as a versatile chemical handle for elaboration into more complex structures. Medicinal chemists are increasingly focused on exploring compounds with greater three-dimensionality, as metrics such as the fraction of sp3-hybridized carbons (Fsp3) have been correlated with improved clinical success. researchgate.net The spiro[4.5]decane scaffold inherently possesses a high Fsp3 character.

The reactivity of the sulfonyl chloride group is central to its utility. It readily undergoes nucleophilic substitution with a wide array of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the straightforward introduction of diverse chemical functionalities, enabling the construction of libraries of spirocyclic compounds for screening in drug discovery programs. For instance, the reaction with primary or secondary amines leads to the formation of sulfonamides, a privileged functional group in medicinal chemistry.

The synthesis of complex natural products and their analogs can also benefit from building blocks derived from this compound. The rigid scaffold can serve as a template to control the stereochemistry of subsequent reactions, which is a critical aspect in the total synthesis of biologically active molecules like sesquiterpenes. researchgate.net

Table 1: Versatility of this compound as a Synthetic Building Block

Reactant Type Resulting Functional Group Significance in Complex Molecule Synthesis
Primary/Secondary Amines Sulfonamide Introduction of a key pharmacophore; stable linkage.
Alcohols/Phenols Sulfonate Ester Creation of potential leaving groups or stable linkages.
Thiols Thioester Formation of sulfur-containing analogs.

Scaffold Development for Chemical Biology and Materials Science

The unique structural features of the spiro[4.5]decane system make it an attractive scaffold for applications beyond traditional organic synthesis, extending into chemical biology and materials science. researchgate.netnih.govnih.gov In chemical biology, scaffolds that present functional groups in a well-defined spatial orientation are highly valued for probing protein-protein interactions or designing specific enzyme inhibitors. The rigidity of the spiro[4.5]decane framework ensures that appended functionalities are held in a predictable conformation, reducing the entropic penalty upon binding to a biological target.

In materials science, spirocyclic compounds are being investigated for their potential in creating novel polymers and organic electronic materials. The incorporation of rigid, non-planar spiro centers into a polymer backbone can disrupt chain packing, leading to materials with increased solubility, amorphous character, and altered thermal properties. While research on this compound itself in this context is nascent, its derivatives could be polymerized or incorporated into larger systems to modulate material properties.

The development of chemical probes to study biological systems is a critical area of chemical biology. nih.gov this compound is a precursor for creating rigid linkers used in various chemical probes, such as bifunctional molecules or activity-based probes. Compared to flexible alkyl chains, spirocyclic linkers offer superior conformational constraint. nih.gov This rigidity can be advantageous in applications like PROTACs (Proteolysis Targeting Chimeras), where precise positioning of a target protein and an E3 ligase is required for efficient degradation.

Furthermore, the sulfonyl chloride can be converted to a sulfonyl fluoride, a functional group known to act as a covalent warhead in chemical probes. nih.govnih.gov Sulfonyl fluorides can react with specific amino acid residues, such as serine, threonine, tyrosine, or histidine, to form stable covalent bonds, enabling irreversible inhibition or labeling of target proteins. nih.gov A probe based on the spiro[4.5]decane scaffold would offer a unique 3D presentation of this reactive group.

Table 2: Comparison of Linker Scaffolds

Linker Type Key Properties Potential Application for Spiro[4.5]decane Derivative
Flexible Alkyl Chain High conformational freedom, simple synthesis. Basic linkage where spatial orientation is not critical.
Aromatic Ring Planar, rigid. Linkage requiring a flat geometry.

Integration of Advanced Synthetic Methodologies

Modern organic synthesis increasingly relies on advanced methodologies to improve efficiency, safety, and scalability. The synthesis and derivatization of this compound can benefit significantly from such approaches.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety profiles for handling reactive intermediates, and the potential for automation and high-throughput synthesis. mdpi.comscielo.br Reactions involving sulfonyl chlorides can be exothermic and may release corrosive byproducts like hydrogen chloride. researchgate.net

Implementing the synthesis or subsequent reactions of this compound in a continuous flow system could offer significant benefits. researchgate.netnih.gov For example, the reaction of an alcohol with sulfuryl chloride to generate a sulfonyl chloride intermediate could be performed in a flow reactor, allowing for precise temperature control and immediate consumption of the reactive intermediate in a subsequent step. This "telescoping" of reactions minimizes the isolation of hazardous compounds and can significantly reduce reaction times and improve yields. nih.gov A flow process for reacting this compound with a library of amines could be automated to rapidly generate a large number of sulfonamide derivatives for screening. mdpi.com

Table 3: Potential Advantages of Flow Synthesis for this compound Chemistry

Parameter Batch Processing Challenge Continuous Flow Advantage
Safety Handling of reactive SOCl₂ or SO₂Cl₂; exotherms. researchgate.net Enhanced temperature control, small reaction volumes, containment of hazardous reagents. nih.gov
Efficiency Long reaction times, workup between steps. Reduced reaction times due to efficient mixing and heat transfer; potential for telescoped reactions. nih.gov
Scalability Non-linear scaling challenges. Scaling-out by running multiple reactors in parallel or scaling-up with larger reactors. scielo.br

| Purity | Byproduct formation due to poor temperature control. | Precise control over stoichiometry and residence time can minimize side reactions. researchgate.net |

Interdisciplinary Research Opportunities

The unique characteristics of this compound position it at the intersection of several scientific disciplines, including organic synthesis, medicinal chemistry, chemical biology, and materials science.

Chemical libraries are essential tools for identifying new hits in drug discovery. Diversity-oriented synthesis aims to create collections of structurally complex and diverse small molecules. This compound is an ideal starting point for building such libraries. Its rigid 3D scaffold is underrepresented in many commercial screening collections, which are often dominated by flat, aromatic compounds. spirochem.com

By reacting this compound with a diverse set of building blocks (e.g., amines, phenols), a large library of novel spirocyclic compounds can be generated. nih.gov These libraries can then be screened against a wide range of biological targets, including challenging ones like protein-protein interactions, where the 3D nature of the spiro scaffold may be particularly effective. nih.gov The availability of a large number of sulfonyl chlorides as building blocks facilitates the creation of such libraries.

Future Perspectives and Unexplored Avenues in this compound Research

The unique structural architecture of this compound, which combines a rigid spirocyclic core with a highly reactive sulfonyl chloride group, presents a promising, yet largely untapped, resource for novel chemical synthesis and applications. While direct research on this specific compound is limited, its constituent parts—the spiro[4.5]decane scaffold and the sulfonyl chloride functional group—are well-studied, allowing for informed speculation on its future research directions and unexplored potential.

The spiro[4.5]decane framework is a recognized "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its inherent three-dimensionality is a desirable trait in modern drug discovery, as it can lead to compounds with improved pharmacological profiles compared to flat aromatic structures. nih.gov Spirocyclic compounds are integral to numerous approved drugs, highlighting their therapeutic potential. nih.gov The rigidity of the spiro junction can also fix the spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. mdpi.com

The sulfonyl chloride group is a versatile functional handle, widely used in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. These motifs are present in a wide array of biologically active molecules. The reactivity of sulfonyl chlorides allows for their coupling with a diverse range of nucleophiles, making them valuable intermediates in the construction of complex molecular architectures.

Given the advantageous properties of its components, this compound is poised for exploration in several key areas:

Expansion of Chemical Space for Drug Discovery: The primary future application of this compound lies in its potential as a building block for creating diverse libraries of novel spirocyclic compounds for high-throughput screening. Its reactivity allows for the introduction of a wide variety of functional groups, leading to new chemical entities with unique three-dimensional shapes. These libraries could be screened against a range of biological targets to identify new therapeutic agents.

Development of Novel Bioactive Agents: The spiro[4.5]decane core has been incorporated into molecules with a range of biological activities. researchgate.net By derivatizing the sulfonyl chloride group of this compound with various amines, alcohols, and other nucleophiles, researchers could systematically explore the structure-activity relationships of new classes of spirocyclic compounds. This could lead to the discovery of novel candidates for a variety of diseases.

Unexplored Avenues in Asymmetric Catalysis: The chiral nature of many spirocyclic compounds makes them attractive as ligands in asymmetric catalysis. Future research could focus on the synthesis of chiral derivatives of this compound and their application as ligands in a variety of stereoselective transformations. This could open up new and efficient routes to enantiomerically pure compounds.

Materials Science Applications: Spirocyclic compounds have found applications in materials science, including in the development of organic light-emitting diodes (OLEDs). researchgate.net The rigid and well-defined structure of the spiro[4.5]decane framework could be exploited to create novel materials with interesting photophysical or electronic properties. The sulfonyl chloride group provides a convenient point for attaching the spirocyclic core to polymers or other material backbones.

Table of Potential Research Directions:

Research Area Potential Application of this compound Rationale
Medicinal Chemistry Synthesis of novel sulfonamide and sulfonate libraries The sulfonyl chloride group is a versatile handle for derivatization, and the spiro[4.5]decane scaffold is a privileged structure in drug discovery.
Agrochemicals Development of new pesticides and herbicides Spirocyclic structures are found in some existing agrochemicals, and the sulfonyl chloride can be used to introduce toxophoric groups. researchgate.net
Asymmetric Catalysis Design of novel chiral ligands The inherent chirality of some spirocyclic compounds can be exploited to induce stereoselectivity in chemical reactions.

| Materials Science | Creation of novel organic materials for electronics and optics | The rigid spiro[4.5]decane core can impart desirable properties such as high thermal stability and morphological stability. mdpi.com |

Q & A

Q. What are the recommended safety protocols for handling Spiro[4.5]decane-3-sulfonyl chloride in laboratory settings?

  • Methodological Answer: When handling sulfonyl chlorides like this compound, use nitrile or neoprene gloves inspected for integrity before use. Avoid skin contact and inhalation by working in a fume hood. Store the compound in tightly sealed containers under dry, inert conditions (e.g., argon) to prevent hydrolysis. Electrostatic discharge risks can be mitigated by grounding equipment and using antistatic containers . Respiratory protection (e.g., N95 masks) and flame-retardant lab coats are mandatory during bulk handling.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A typical route involves sulfonation of the spiro[4.5]decane framework using chlorosulfonic acid under controlled temperatures (0–5°C). For example, analogous spiro compounds like Spiro[4.5]decane-8-carbonyl chloride are synthesized via Friedel-Crafts acylation followed by sulfonation . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the sulfonyl chloride. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 hexane:EtOAc) .

Q. How does the structural rigidity of the spiro system influence the compound’s reactivity?

  • Methodological Answer: The spiro[4.5]decane scaffold imposes steric constraints that reduce nucleophilic attack at the sulfonyl chloride group. This can slow hydrolysis but enhance selectivity in reactions with bulky nucleophiles (e.g., amines). Comparative kinetic studies using NMR (e.g., monitoring disappearance of the –SO2Cl peak at δ 3.8–4.2 ppm) reveal slower reactivity compared to linear sulfonyl chlorides .

Advanced Research Questions

Q. How can electrochemical methods be applied to functionalize this compound?

  • Methodological Answer: Electrochemical synthesis enables selective sulfonylation under mild conditions. For instance, spiro[4.5]trienones are synthesized via anodic oxidation of dimedone derivatives in the presence of sulfonyl chlorides. Optimize parameters like electrode material (Pt vs. graphite), current density (5–10 mA/cm²), and solvent (acetonitrile/water mixtures) to achieve >80% yield. In situ IR spectroscopy can track intermediate formation .

Q. What analytical techniques are most effective for identifying impurities in this compound?

  • Methodological Answer: Impurities such as hydrolyzed sulfonic acids or residual chlorinated byproducts can be characterized using:
  • HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect sulfonic acid derivatives (m/z ~250–300).
  • X-ray crystallography to resolve structural deviations in crystalline intermediates.
  • 19F NMR (if fluorinated analogs are present) to identify substituent-specific shifts .

Q. How does the compound’s stereoelectronic profile affect its utility in synthesizing enzyme inhibitors?

  • Methodological Answer: The spiro system’s conformational rigidity stabilizes transition states in enzyme-inhibitor binding. For example, in protease inhibition assays, introduce the sulfonyl chloride to a peptide backbone via nucleophilic substitution (e.g., with cysteine residues). Use molecular docking simulations (AutoDock Vina) to predict binding affinities, and validate via SPR (surface plasmon resonance) with KD values <100 nM .

Q. What strategies mitigate side reactions during nucleophilic substitutions with this compound?

  • Methodological Answer:
  • Temperature Control: Maintain reactions below –10°C to suppress hydrolysis.
  • Solvent Selection: Use aprotic solvents (e.g., DCM or THF) with molecular sieves to scavenge moisture.
  • Catalytic Additives: Add DMAP (4-dimethylaminopyridine) to accelerate amine substitutions while minimizing sulfonate ester formation .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research?

  • Methodological Answer: The sulfonyl chloride group enables covalent attachment to polymers or nanoparticles. For instance, graft onto graphene oxide via nucleophilic substitution with surface hydroxyl groups. Characterize functionalization success using Raman spectroscopy (D/G band ratio changes) and TGA (weight loss at 200–300°C corresponds to sulfonate decomposition) .

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